molecular formula C15H14O2 B1415190 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1181626-10-7

2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid

Cat. No. B1415190
CAS RN: 1181626-10-7
M. Wt: 226.27 g/mol
InChI Key: ABYDLDPPTUIJHA-UHFFFAOYSA-N
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Description

“2’,5’-Dimethyl-[1,1’-biphenyl]-3-carboxylic acid” is a complex organic compound. It is related to the class of compounds known as biphenyls and derivatives . These are organic compounds containing two benzene rings linked together . The compound’s structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Biphenyl compounds are known to undergo various chemical reactions. For instance, they can undergo Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .

Scientific Research Applications

Chemical Synthesis and Modification

The application of 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid in chemical synthesis is highlighted by its use in novel reagents for protecting carboxylic acids. Arai et al. (1998) described the synthesis and utilization of a novel reagent, which could be utilized for the protection of carboxylic acids, indicating potential applications in chemical synthesis and modifications (Arai, Tokuyama, Linsell, & Fukuyama, 1998).

Pharmaceutical Research

Biphenyl-based compounds, including derivatives of 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid, are significant in pharmaceutical research. Kwong et al. (2017) noted that these compounds are clinically important for the treatment of hypertension and inflammatory conditions, and many are under development for pharmaceutical uses (Kwong et al., 2017).

Supramolecular Chemistry

In the field of supramolecular chemistry, the study of tricarboxylic acid monolayers, including those related to 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid, has revealed interesting findings. Dienstmaier et al. (2010) explored the scalability of supramolecular networks, using compounds like 1,3,5-tris[4'-carboxy(1,1'-biphenyl-4-yl)]benzene, a related compound, to yield two-dimensional nanoporous networks (Dienstmaier, Mahata, Walch, Heckl, Schmittel, & Lackinger, 2010).

Luminescent Materials

Huang et al. (2016) focused on the use of biphenyl-3,5-dicarboxylic acid, a related compound, as a building block for synthesizing luminescent coordination polymers, indicating potential applications in the development of luminescent materials (Huang, Jiang, Xu, Kirillov, & Wu, 2016).

Analytical Chemistry

The compound has applications in analytical chemistry as well. Narita and Kitagawa (1989) synthesized highly sensitive fluorescence derivatization reagents for carboxylic acids, which could include derivatives of 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid, demonstrating its utility in sensitive and convenient fluorescence high-performance liquid chromatography methods (Narita & Kitagawa, 1989).

Crystallography

Research in crystallography also utilizes derivatives of this compound. Dobson and Gerkin (1999) studied the hydrogen bonding in biphenyl-2,2'-dicarboxylic acid, providing insights into the structural properties of such compounds (Dobson & Gerkin, 1999).

Safety and Hazards

The safety data sheet for biphenyl indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding prolonged or repeated exposure, and keeping away from sources of ignition .

Mechanism of Action

properties

IUPAC Name

3-(2,5-dimethylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-10-6-7-11(2)14(8-10)12-4-3-5-13(9-12)15(16)17/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYDLDPPTUIJHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00653590
Record name 2',5'-Dimethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid

CAS RN

1181626-10-7
Record name 2',5'-Dimethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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